Morpholine, 4,4'-thiobis-

Sulfur-donor chemistry Vulcanization stoichiometry Rubber additive characterization

Morpholine, 4,4'-thiobis- (CAS 5038-11-9, IUPAC: 4-morpholin-4-ylsulfanylmorpholine, molecular formula C8H16N2O2S, molecular weight 204.29 g/mol) is a heterocyclic thioether comprising two morpholine rings joined by a single sulfur bridge. It is distinct from the disulfide-bridged industrial rubber accelerator 4,4'-dithiodimorpholine (DTDM, CAS 103-34-4, C8H16N2O2S2, MW 236.36 g/mol).

Molecular Formula C8H16N2O2S
Molecular Weight 204.29 g/mol
CAS No. 5038-11-9
Cat. No. B14167974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholine, 4,4'-thiobis-
CAS5038-11-9
Molecular FormulaC8H16N2O2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESC1COCCN1SN2CCOCC2
InChIInChI=1S/C8H16N2O2S/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H2
InChIKeyQLSLFFFIHPBPKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Morpholine, 4,4'-thiobis- (CAS 5038-11-9) Procurement-Relevant Identity and Class Context


Morpholine, 4,4'-thiobis- (CAS 5038-11-9, IUPAC: 4-morpholin-4-ylsulfanylmorpholine, molecular formula C8H16N2O2S, molecular weight 204.29 g/mol) is a heterocyclic thioether comprising two morpholine rings joined by a single sulfur bridge . It is distinct from the disulfide-bridged industrial rubber accelerator 4,4'-dithiodimorpholine (DTDM, CAS 103-34-4, C8H16N2O2S2, MW 236.36 g/mol) [1]. The compound is classified among N,N'-thiobisamines and has been cited for applications spanning sulfur-transfer chemistry, lubricant antioxidant additive systems, and as a synthetic intermediate in rubber-chemical manufacturing pathways .

Why Morpholine, 4,4'-thiobis- Cannot Be Replaced by Generic Dimorpholine Disulfide or Other In-Class Sulfur Donors


The single-sulfur bridge in Morpholine, 4,4'-thiobis- imparts a fundamentally different sulfur-release stoichiometry and thermal decomposition profile compared to the disulfide-linked 4,4'-dithiodimorpholine (DTDM), which releases active sulfur with an effective content of approximately 27% by weight at vulcanization temperatures [1]. While DTDM functions as a sulfur-donor vulcanizing agent in semi-efficient (semi-EV) cure systems for natural and synthetic rubbers, the monosulfide analog exhibits distinct reactivity as an active sulfur-transferring reagent in organic synthesis and as an antioxidant in lubricating oils—applications for which the disulfide is neither optimized nor typically employed . Simple substitution based on morpholine-ring structural similarity risks mismatched sulfur availability, altered cure kinetics, or loss of antioxidant function in non-rubber applications.

Quantitative Differentiation Evidence for Morpholine, 4,4'-thiobis- (5038-11-9) Versus Closest Analogs


Sulfur Bridge Stoichiometry: Monosulfide (S₁) Versus Disulfide (S₂) Distinguishes 5038-11-9 from DTDM

Morpholine, 4,4'-thiobis- contains a single sulfur atom bridging two morpholine rings (C8H16N2O2S, MW 204.29, sulfur content ~15.7 wt%), whereas the industrial benchmark DTDM contains a disulfide bridge (C8H16N2O2S2, MW 236.36, sulfur content ~27.1 wt%) [1]. DTDM releases active sulfur with an effective content of 27% at vulcanization temperature, making it a potent sulfur donor for semi-EV cure systems [2]. The mono-sulfur bridge of 5038-11-9 provides approximately 42% lower theoretical sulfur loading, which fundamentally alters its suitability as a vulcanizing agent and instead favors applications requiring controlled, lower-activity sulfur transfer, such as thiodiimide-mediated organic synthesis .

Sulfur-donor chemistry Vulcanization stoichiometry Rubber additive characterization

Application Domain Divergence: Lubricant Antioxidant Function Versus Rubber Vulcanization

N,N-Thiodimorpholine (CAS 5038-11-9) is explicitly cited as an antioxidant additive for lubricating oils, a function not attributed to the disulfide analog DTDM, which is exclusively documented as a rubber vulcanizing agent and accelerator [1]. The mono-sulfur morpholine derivative belongs to a class of nitrogen-containing heterocyclic compounds evaluated as non-phosphorus, ashless multifunctional lubricant additives with anti-wear, friction-reduction, and anti-oxidation properties [2]. In contrast, DTDM's established performance profile is limited to scorch retardation, heat/reversion resistance, and non-blooming cure behavior in natural and synthetic rubber compounds [1]. No published head-to-head study comparing the two compounds in either rubber or lubricant systems was identified.

Lubricant additives Antioxidant chemistry Ashless additive technology

Synthetic Intermediate Position: Unique Upstream/Downstream Relationships in Rubber Chemical Supply Chains

CAS 5038-11-9 occupies a distinct node in the thiomorpholine chemical supply network as a downstream product of morpholinodithionitrite (CAS 139558-39-7) and an upstream precursor to morpholinium p-toluenethiosulfonate (CAS 72087-93-5), with six reported downstream products [1]. This intermediate positioning contrasts with DTDM (CAS 103-34-4), which is predominantly a terminal-use rubber chemical manufactured via morpholine reaction with sulfur monochloride (S₂Cl₂) and consumed directly in rubber compounding . The synthetic accessibility of 5038-11-9 via alternative routes, including reaction of secondary amines with sulfur and iodine to yield N,N′-thiobisamines, further distinguishes its manufacturing profile .

Chemical supply chain Synthetic intermediate Rubber auxiliary manufacturing

Evidence-Backed Application Scenarios for Morpholine, 4,4'-thiobis- Procurement


Sulfur-Transfer Reagent in Organic Synthesis of Unsymmetrical Thioethers and Disulfides

Morpholine, 4,4'-thiobis- serves as an active sulfur-transferring reagent via thiodiimide intermediates, enabling the synthesis of unsymmetrical thioethers and disulfides under mild conditions . This application exploits the mono-sulfur bridge reactivity that is absent in the disulfide analog DTDM, making 5038-11-9 the appropriate procurement choice for synthetic methodology development requiring electrophilic sulfur donation without excess sulfur release.

Ashless Antioxidant Additive Formulation for Lubricating Oils

N,N-Thiodimorpholine is documented as a morpholine-derivative antioxidant for lubricating oils, contributing to anti-oxidation performance in ashless, non-phosphorus additive packages . This scenario is supported by broader class evidence showing that nitrogen-containing heterocyclic morpholine derivatives exhibit multifunctional anti-wear, friction-reducing, and anti-oxidation properties competitive with ZDDP in lubricant formulations [1]. The disulfide DTDM is not formulated for this application domain.

Synthetic Intermediate for Specialty Morpholinium Thiosulfonate Derivatives

As an upstream precursor to morpholinium p-toluenethiosulfonate (CAS 72087-93-5) and five additional downstream products, 5038-11-9 enables the synthesis of specialty sulfur-containing morpholinium compounds used in agricultural chemical and rubber auxiliary manufacturing [2]. The mono-sulfide bridge provides a distinct derivatization handle compared to the disulfide bond of DTDM, which is typically consumed as a finished vulcanizing agent rather than a synthetic building block.

Controlled Low-Sulfur-Content Morpholine Building Block for Polymer Modification

Where polymer chemists require incorporation of a morpholine-sulfur moiety with precisely one sulfur atom per bridging unit—for applications such as grafting onto EPDM backbones or synthesizing N-polythiodimorpholines with defined sulfur chain length—5038-11-9 offers stoichiometric control not achievable with the disulfide DTDM [3]. The defined mono-sulfur bridge avoids the variable sulfur chain length characteristic of polysulfidic morpholine derivatives.

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